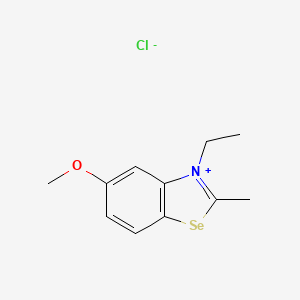
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride
Descripción
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride: is a chemical compound with the molecular formula C11H14INOSe. It is a member of the benzoselenazolium family, which contains selenium atoms within its structure.
Propiedades
Número CAS |
2870-38-4 |
|---|---|
Fórmula molecular |
C11H14INOSe |
Peso molecular |
382.11 g/mol |
Nombre IUPAC |
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NOSe.HI/c1-4-12-8(2)14-11-6-5-9(13-3)7-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SZOSBVSIPSYVCP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[Cl-] |
SMILES canónico |
CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[I-] |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide typically involves the reaction of 3-ethyl-5-methoxy-2-methylbenzoselenazole with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or phosphines can be used under mild conditions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenazolium derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the study of selenium-containing heterocycles .
Biology: In biological research, this compound is investigated for its potential antioxidant properties due to the presence of selenium. It is also studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: The compound’s potential medicinal applications include its use as an antioxidant and in the development of selenium-based drugs. Its unique structure allows it to interact with biological molecules in ways that other compounds cannot .
Industry: In the industrial sector, benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide involves its interaction with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition or activation. The compound may also act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Benzoselenazolium chloride: Similar structure but with a chloride ion instead of iodide.
Benzoselenazolium bromide: Similar structure but with a bromide ion instead of iodide.
Benzoselenazolium fluoride: Similar structure but with a fluoride ion instead of iodide.
Uniqueness: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The specific substitution pattern on the benzoselenazolium ring also contributes to its distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


